
2,2-Difluorocyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclopentane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2. It is characterized by a cyclopentane ring substituted with two fluorine atoms at the 2-position and a carboxylic acid group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Carboxylic acids, in general, can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Carboxylic acids can undergo reactions such as condensation with amines . This reaction involves the formation of an amide linkage, which is an important reaction in the synthesis of peptides .
Biochemical Pathways
Carboxylic acids can participate in various biochemical reactions, including decarboxylation . Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide .
Pharmacokinetics
The molecular weight of the compound is 15013 g/mol , which may influence its absorption and distribution in the body.
Result of Action
The formation of amide linkages and the release of carbon dioxide during decarboxylation can have various effects on cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluorocyclopentane-1-carboxylic acid. For instance, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of cyclopentane-1-carboxylic acid using reagents such as Selectfluor or Deoxo-Fluor. The reaction conditions typically require anhydrous conditions and a suitable solvent, such as dichloromethane or acetonitrile, to facilitate the fluorination process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluorocyclopentane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). These reactions typically occur under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Substitution reactions can be achieved using nucleophiles such as amines or alcohols. The reaction conditions may vary depending on the specific nucleophile and the desired substitution product.
Major Products Formed:
Oxidation: The oxidation of this compound can yield difluorocyclopentane-1,2-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can produce 2,2-difluorocyclopentane-1-ol.
Substitution: Substitution reactions can lead to the formation of various derivatives, such as amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluorocyclopentane-1-carboxylic acid has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
2,2-Difluorocyclohexane-1-carboxylic acid
2,2-Difluorocyclobutanecarboxylic acid
2,2-Difluorocyclopropane-1-carboxylic acid
Propriétés
IUPAC Name |
2,2-difluorocyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLQMFZQUKYHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378525-26-8 |
Source


|
| Record name | 2,2-difluorocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
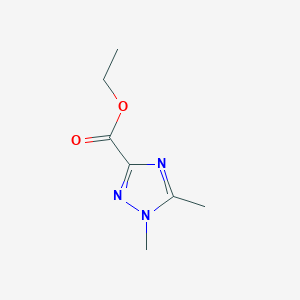
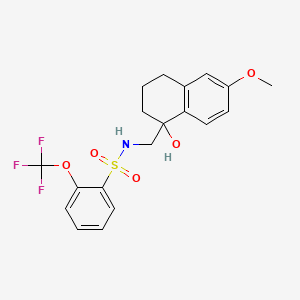
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2991744.png)
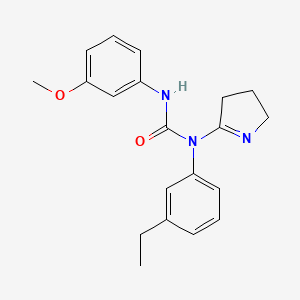

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide](/img/structure/B2991752.png)
![N-[2-[(2,2-Dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2991753.png)
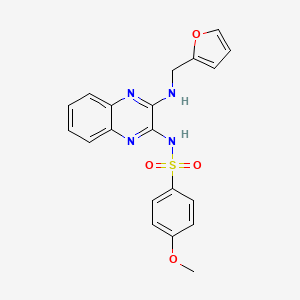
![N-(2-ethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2991756.png)
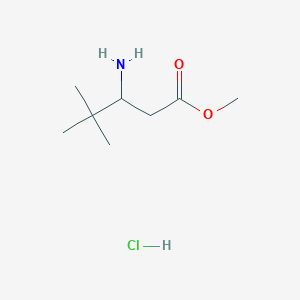
![methyl 6-(2-{[(2,3-dichlorobenzyl)oxy]imino}ethyl)-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2991760.png)
![[2-bromo-4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2991762.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{3-[(4-methylpiperidin-1-yl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B2991763.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2991764.png)
